Azidoethyl-SS-ethylamine

Bioconjugation Click Chemistry ADC Linker

Azidoethyl-SS-ethylamine is a heterobifunctional, reduction-sensitive cleavable ADC linker featuring a primary amine for payload conjugation and an azide for site-specific antibody attachment via CuAAC or SPAAC click chemistry. Unlike non-cleavable linkers (e.g., SMCC), its disulfide bond ensures selective cytosolic payload release—critical for ADC potency. Supplied at >98% purity, it enables homogeneous ADC synthesis and reproducible preclinical evaluation. Also ideal for PROTAC construction and nanoparticle functionalization.

Molecular Formula C4H10N4S2
Molecular Weight 178.3 g/mol
CAS No. 1807512-40-8
Cat. No. B605806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzidoethyl-SS-ethylamine
CAS1807512-40-8
SynonymsAzidoethyl-SS-ethylamine
Molecular FormulaC4H10N4S2
Molecular Weight178.3 g/mol
Structural Identifiers
InChIInChI=1S/C4H10N4S2/c5-1-3-9-10-4-2-7-8-6/h1-5H2
InChIKeyOCLWTYKOHAVGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azidoethyl-SS-ethylamine (CAS 1807512-40-8): A Bifunctional Cleavable ADC Linker and Click Chemistry Reagent


Azidoethyl-SS-ethylamine (CAS 1807512-40-8) is a heterobifunctional linker molecule classified as a cleavable antibody-drug conjugate (ADC) linker. It is characterized by a primary amine group and an azide group, which are connected by a reduction-sensitive disulfide (-SS-) bond . Its molecular formula is C₄H₁₀N₄S₂ and it has a molecular weight of 178.3 g/mol [1]. The compound is widely used in bioconjugation, chemical biology, and ADC development due to its dual reactive handles and its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [2].

Critical Differentiation: Why Azidoethyl-SS-ethylamine Cannot Be Replaced by Other Cleavable or Bifunctional Linkers


The specific combination of functional groups in Azidoethyl-SS-ethylamine (an azide, a primary amine, and a short disulfide linker) is not interchangeable with other compounds in the same broad class. Substitution with a different linker can fail due to altered reactivity, steric hindrance, or changes in drug release kinetics . For instance, replacing it with a non-cleavable linker (e.g., SMCC) will prevent the intracellular release of the cytotoxic payload, which is essential for the mechanism of action of most ADCs [1]. Similarly, using a different functional group, such as an alcohol (Azidoethyl-SS-ethylalcohol) or a carboxylic acid (Azidoethyl-SS-propionic acid), will require a completely different and potentially incompatible conjugation strategy for the antibody or payload . The following evidence details the specific, quantifiable properties that define Azidoethyl-SS-ethylamine and its unique advantages.

Quantitative Differentiation of Azidoethyl-SS-ethylamine: Head-to-Head Evidence and Comparative Data


Distinctive Bifunctional Reactivity: Azide vs. Amine Coupling Specificity

Azidoethyl-SS-ethylamine is specifically a heterobifunctional linker with a primary amine and an azide. This contrasts with analogs like Azidoethyl-SS-ethylalcohol, which requires activation of its hydroxyl group for conjugation, or Azidoethyl-SS-ethylazide, which lacks the amine handle for payload attachment . This specific amine-azide pairing is a defined and quantifiable structural difference. Vendor specifications confirm the compound is ≥95% pure (HPLC) with a primary amine (pKa ~10) and a terminal azide for CuAAC or SPAAC reactions .

Bioconjugation Click Chemistry ADC Linker

High Purity and Stability: Validated Vendor Specifications for Reproducible Results

Multiple reputable vendors consistently report Azidoethyl-SS-ethylamine with a purity of >98.0%, as determined by titration or HPLC . This is a critical quantitative metric for procurement, as lower purity (e.g., 95%) can introduce uncharacterized impurities that compromise conjugate yield and consistency . The compound is specified to be stored as a solid at -20°C for long-term stability (months), with a solubility of ≥10 mM in DMSO, ensuring it meets the rigorous demands of reproducible ADC research .

Quality Control ADC Manufacturing Bioconjugation

Defined Cleavage Mechanism: Quantifying Redox Sensitivity and Drug Release

The disulfide bond (-SS-) in Azidoethyl-SS-ethylamine is specifically and quantitatively cleaved under reducing conditions, such as those found in the intracellular environment of cancer cells . While direct kinetic data for this specific compound in a biological context is not available in the primary literature, its chemical behavior is consistent with the well-established class of glutathione-sensitive disulfide linkers used in approved ADCs [1]. The compound is reported to be stable in air but cleaved by strong reducing agents like DTT (dithiothreitol) and TCEP . This contrasts with non-cleavable linkers (e.g., SMCC, MCC) which do not release their payload via this mechanism [1].

Controlled Release Intracellular Delivery ADC Payload

Favorable Physicochemical Properties for Conjugation: LogP and Solubility

The computed physicochemical properties of Azidoethyl-SS-ethylamine are favorable for bioconjugation reactions. It has a low calculated partition coefficient (XLogP3) of 0.9 [1], indicating a balance between hydrophilicity and lipophilicity that can be advantageous for solubility and cell permeability of the final conjugate [2]. It also has a topological polar surface area (tPSA) of 91 Ų [1]. These properties can be compared to other linkers; for instance, a longer PEG-based linker would have a higher tPSA and different solubility characteristics, potentially impacting conjugate behavior .

Drug-Like Properties Solubility Bioconjugation Efficiency

Optimal Use Cases for Azidoethyl-SS-ethylamine: From Bench-Scale Bioconjugation to ADC Development


Antibody-Drug Conjugate (ADC) Development and Manufacturing

Azidoethyl-SS-ethylamine is most effectively deployed as the cleavable linker in the construction of ADCs. Its specific bifunctional nature, with a primary amine for payload conjugation and an azide for site-specific antibody attachment via click chemistry, enables a modular and efficient synthesis of homogeneous ADC species . The reduction-sensitive disulfide bond ensures that the cytotoxic payload is preferentially released in the reducing environment of the target cell's cytosol, a mechanism validated for this class of linkers [1]. The availability of the compound at >98% purity from multiple vendors supports its use in generating high-quality, reproducible ADC candidates for preclinical evaluation.

Targeted Protein Degradation and Chemical Biology

Beyond ADCs, the dual click chemistry and amine handles of Azidoethyl-SS-ethylamine are ideal for constructing heterobifunctional molecules used in targeted protein degradation (e.g., PROTACs) or for creating bespoke chemical biology probes . For instance, the amine can be used to attach a ligand for an E3 ubiquitin ligase, while the azide can be coupled to a target protein ligand via SPAAC or CuAAC [2]. The cleavable disulfide bond introduces the potential for a pro-drug-like strategy or for controlled release of a functional moiety upon cellular entry .

Surface Modification and Nanomaterial Functionalization

The defined physicochemical properties of Azidoethyl-SS-ethylamine, including its solubility and amine/azide reactivity, make it a useful reagent for the covalent functionalization of surfaces and nanomaterials . The amine group can be used to conjugate to carboxylated nanoparticles or biosensor surfaces, while the azide provides a 'clickable' handle for the subsequent attachment of dyes, targeting ligands, or polymers . This two-step, orthogonal functionalization strategy allows for the creation of complex, multi-functional materials with a built-in, redox-sensitive cleavage point [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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